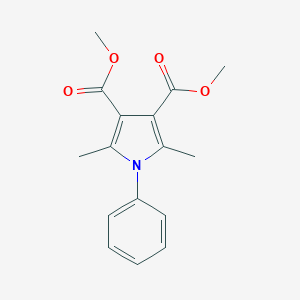
1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-1-phenyl-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-1-phenyl-, dimethyl ester is a chemical compound that has been studied for its potential scientific applications. This compound is commonly known as DPP and has been synthesized through various methods. In
作用機序
The mechanism of action of DPP is not fully understood. However, it has been suggested that DPP may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DPP may also inhibit the activity of enzymes involved in inflammation.
生化学的および生理学的効果
DPP has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of various cancer cells. In addition, DPP has been shown to exhibit fluorescent properties, making it a potential tool for the detection of zinc ions.
実験室実験の利点と制限
One advantage of using DPP in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. However, one limitation of using DPP is its limited solubility in water, which may affect its efficacy in certain experiments.
将来の方向性
There are several future directions for the study of DPP. One potential direction is the development of DPP-based anti-cancer drugs. Another potential direction is the development of DPP-based fluorescent probes for the detection of other metal ions. Further studies are needed to fully understand the mechanism of action of DPP and its potential applications in scientific research.
Conclusion:
In conclusion, DPP is a chemical compound that has been studied for its potential scientific applications. It has been found to exhibit anti-inflammatory and anti-tumor properties and has been shown to inhibit the growth of various cancer cells. DPP has also been studied for its potential use as a fluorescent probe for the detection of zinc ions. While there are limitations to using DPP in lab experiments, there are several potential future directions for its study.
合成法
The synthesis of DPP can be achieved through various methods, including the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole-3,4-dicarboxylic acid with dimethyl sulfate in the presence of a base. Another method involves the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole-3,4-dicarboxylic acid with thionyl chloride, followed by the reaction with dimethylamine. These methods yield DPP in good yields and purity.
科学的研究の応用
DPP has been studied for its potential scientific applications. It has been found to exhibit anti-inflammatory and anti-tumor properties. In addition, it has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. DPP has also been studied for its potential use as a fluorescent probe for the detection of zinc ions.
特性
CAS番号 |
13901-82-1 |
|---|---|
製品名 |
1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-1-phenyl-, dimethyl ester |
分子式 |
C16H17NO4 |
分子量 |
287.31 g/mol |
IUPAC名 |
dimethyl 2,5-dimethyl-1-phenylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C16H17NO4/c1-10-13(15(18)20-3)14(16(19)21-4)11(2)17(10)12-8-6-5-7-9-12/h5-9H,1-4H3 |
InChIキー |
CTZRWCSFBRGFNT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(N1C2=CC=CC=C2)C)C(=O)OC)C(=O)OC |
正規SMILES |
CC1=C(C(=C(N1C2=CC=CC=C2)C)C(=O)OC)C(=O)OC |
その他のCAS番号 |
13901-82-1 |
同義語 |
dimethyl 2,5-dimethyl-1-phenyl-pyrrole-3,4-dicarboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




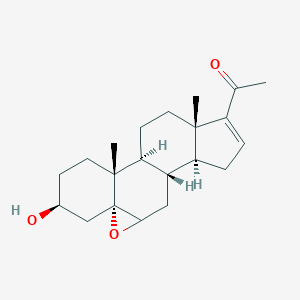
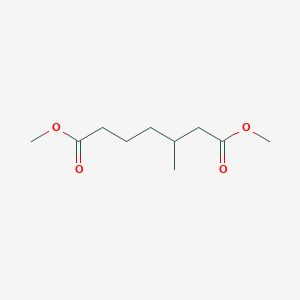

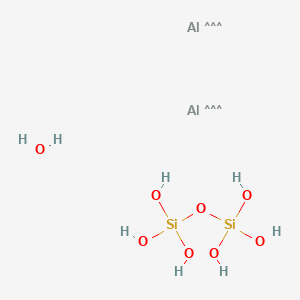
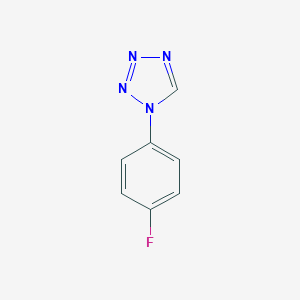
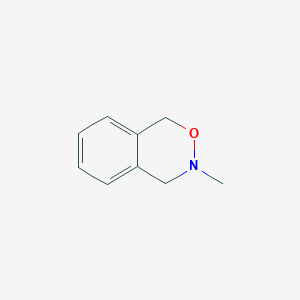
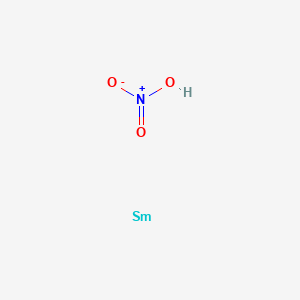
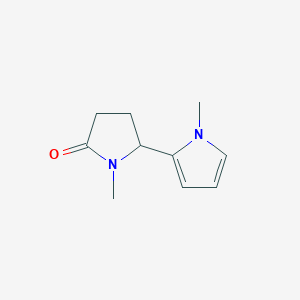
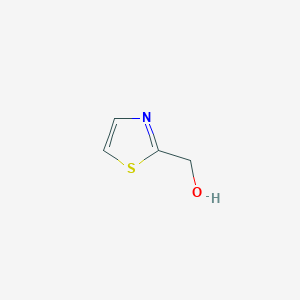
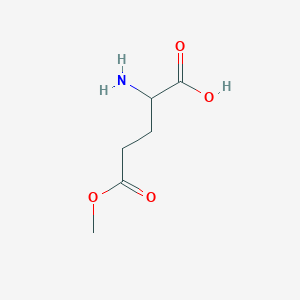
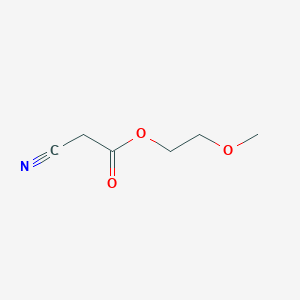
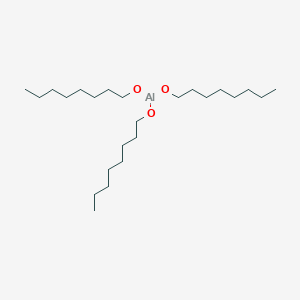
![4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B83144.png)